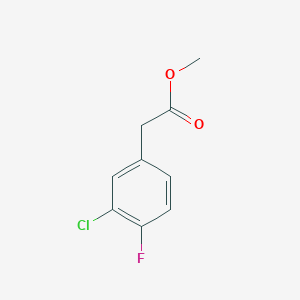

![molecular formula C20H16N4OS B2499208 3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-甲酰胺 CAS No. 496019-20-6](/img/structure/B2499208.png)

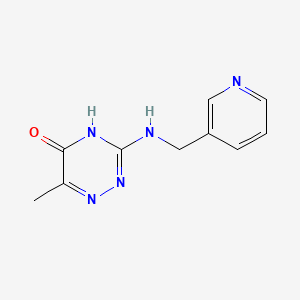

3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide" is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored through multicomponent condensation reactions, which involve the combination of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents . This method has proven effective for generating a variety of functionalized thieno[2,3-b]pyridines. Additionally, the synthesis of similar structures has been achieved by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various reagents, such as dimethylformamide/phosphoroxide chloride, to yield N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters .

Molecular Structure Analysis

X-ray structural analysis has been utilized to study the molecular structure of several thieno[2,3-b]pyridine derivatives . These studies provide detailed insights into the arrangement of atoms within the molecules and can help predict the reactivity and interaction of these compounds with biological targets. The molecular structure of thieno[2,3-b]pyridine derivatives is crucial for understanding their chemical behavior and potential as therapeutic agents.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been shown to undergo various chemical reactions. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular and linear isoindole diones . Another study demonstrated the reaction of N-substituted amides with ninhydrin to produce spiro compounds with potential biological activity . These reactions highlight the versatility and reactivity of thieno[2,3-b]pyridine derivatives, which can be exploited for the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. For example, the presence of amino groups and carboxamide functionalities can affect the solubility, acidity, and basicity of these compounds . The antimicrobial activity of some derivatives has been assessed, revealing that certain compounds exhibit significant activity against various strains of bacteria and fungi . These properties are essential for the development of thieno[2,3-b]pyridine derivatives as pharmaceutical agents.

科学研究应用

抗阿尔茨海默病和抗COX-2活性

研究表明,已合成3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-羧酰胺衍生物,并测试其作为抗阿尔茨海默病和抗COX-2药剂的潜力。通过各种光谱方法和元素分析确认了这些化合物的结构(Attaby, Abdel-fattah, Shaif, & Elsayed, 2009)。

多组分合成

一项研究开发了一种有效的方法,通过多组分缩合反应合成功能化的噻吩[2,3-b]吡啶,涉及化合物如3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-羧酰胺。通过X射线结构分析分析了这些合成化合物的分子结构(Dyachenko et al., 2019)。

与邻甲酰苯甲酸的反应

另一项研究探讨了次级3-氨基噻吩[2,3-b]吡啶-2-羧酰胺与邻甲酰苯甲酸的反应。这种反应产生了各种化合物,其中一种经历了X射线结构分析以了解其分子结构(Vasilin et al., 2015)。

实验和理论功能化研究

一项研究对特定化合物的功能化反应进行了实验和理论研究,包括3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-羧酰胺的衍生物。旨在了解该过程中涉及的反应机制 (Yıldırım, Kandemirli, & Demir, 2005)。

高血压活性

含有噻吩[2,3-b]吡啶基团的化合物,包括3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-羧酰胺的衍生物,已制备,预期具有高血压活性。深入探讨了这些化合物的合成方法和潜在生物活性 (Kumar & Mashelker, 2007)。

抗增殖活性

一项重要研究调查了3-氨基-2-芳基羧酰胺噻吩[2,3-b]吡啶的抗增殖活性。发现对这些化合物中的关键功能团进行修饰,包括3-氨基-N-苄基-6-吡啶-4-基噻吩[2,3-b]吡啶-2-羧酰胺的衍生物,显著影响了它们的生物活性(van Rensburg et al., 2017)。

未来方向

作用机制

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to have a variety of biological activities, including antimicrobial , anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

albicans . The mechanism of action is likely mediated through the inhibition of these microbial strains .

Biochemical Pathways

Given the broad range of biological activities associated with thieno[2,3-b]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

It is known that thieno[2,3-b]pyridine derivatives exhibit antimicrobial activity, preventing the growth of certain microbial strains .

属性

IUPAC Name |

3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c21-17-15-6-7-16(14-8-10-22-11-9-14)24-20(15)26-18(17)19(25)23-12-13-4-2-1-3-5-13/h1-11H,12,21H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSUGANFJLAQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)